molecular formula C9H12N2O B14172366 2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine

2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine

Cat. No.: B14172366
M. Wt: 164.20 g/mol
InChI Key: IEXWUJPASXBOTJ-UHFFFAOYSA-N
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Description

2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines This compound is characterized by a fused ring system consisting of a cyclopentane ring and a pyridine ring, with a methoxy group at the 2-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . This reaction proceeds under mild conditions and yields the desired cyclopenta[b]pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can introduce various functional groups at the methoxy or amine positions.

Scientific Research Applications

2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can be compared with other cyclopenta[b]pyridine derivatives, such as:

These compounds share the cyclopenta[b]pyridine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the amine group in this compound makes it unique and potentially more versatile in certain chemical and biological contexts.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

InChI

InChI=1S/C9H12N2O/c1-12-9-5-2-6-7(10)3-4-8(6)11-9/h2,5,7H,3-4,10H2,1H3

InChI Key

IEXWUJPASXBOTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C(CC2)N

Origin of Product

United States

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